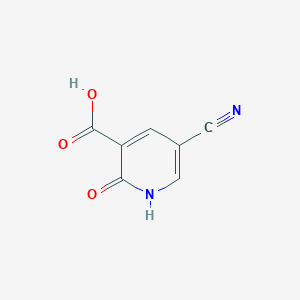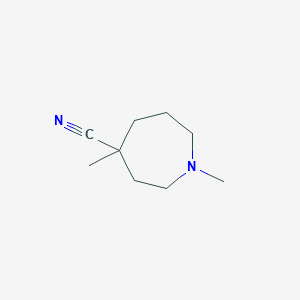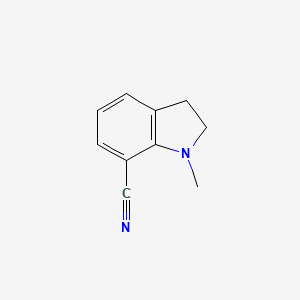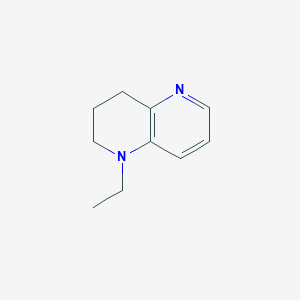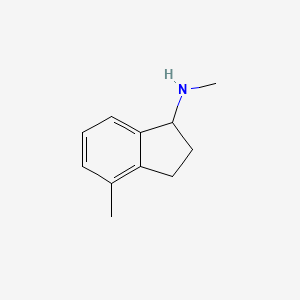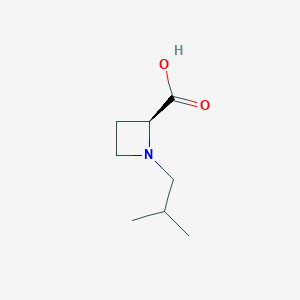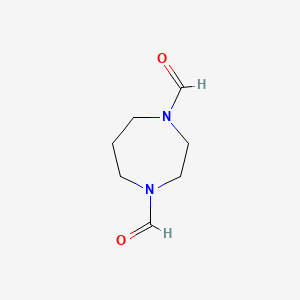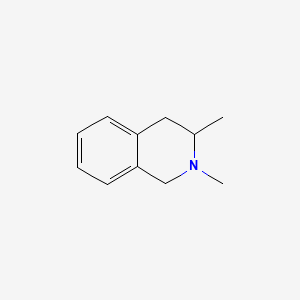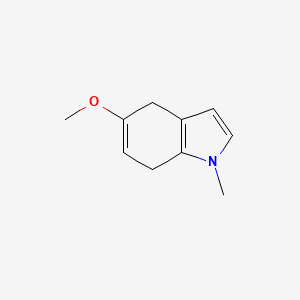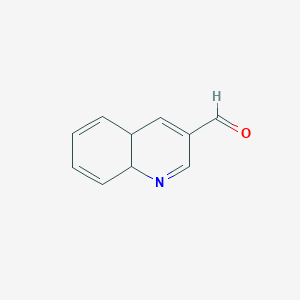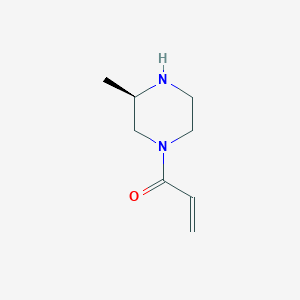![molecular formula C10H12N2 B11919952 Spiro[cyclopropane-1,3'-indolin]-6'-amine](/img/structure/B11919952.png)
Spiro[cyclopropane-1,3'-indolin]-6'-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[cyclopropane-1,3’-indolin]-6’-amine is a spirocyclic compound characterized by a unique three-dimensional structure where a cyclopropane ring is fused to an indoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[cyclopropane-1,3’-indolin]-6’-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of indoline derivatives with cyclopropane-containing reagents in the presence of a catalyst. For example, the Corey–Chaykovsky reaction can be employed, where dimethyloxosulfonium methylide reacts with indoline derivatives to form the spirocyclic structure .
Industrial Production Methods
Industrial production of spiro[cyclopropane-1,3’-indolin]-6’-amine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[cyclopropane-1,3’-indolin]-6’-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Lead tetraacetate at low temperatures (−30 to −20 °C).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Spiro[cyclopropane-1,3’-indolin]-6’-amine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of spiro[cyclopropane-1,3’-indolin]-6’-amine involves its interaction with specific molecular targets and pathways. The spirocyclic structure imparts unique conformational properties that can enhance binding affinity to biological targets. For instance, it may interact with enzymes or receptors involved in disease pathways, leading to modulation of their activity. Detailed studies on its binding interactions and molecular dynamics are ongoing to elucidate its precise mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share the spirocyclic cyclopropane structure but are fused to steroidal frameworks.
Spiro[cyclopropane-1,9’-fluorene]: This compound features a spirocyclic cyclopropane linked to a fluorene moiety.
Spirooxindoles: These compounds have a spirocyclic structure involving an oxindole ring and are widely studied for their biological activities.
Uniqueness
Spiro[cyclopropane-1,3’-indolin]-6’-amine is unique due to its specific fusion of a cyclopropane ring with an indoline moiety, which imparts distinct physicochemical properties and biological activities. Its three-dimensional structure offers advantages in drug design, such as improved solubility and metabolic stability compared to its monocyclic counterparts .
Eigenschaften
Molekularformel |
C10H12N2 |
|---|---|
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
spiro[1,2-dihydroindole-3,1'-cyclopropane]-6-amine |
InChI |
InChI=1S/C10H12N2/c11-7-1-2-8-9(5-7)12-6-10(8)3-4-10/h1-2,5,12H,3-4,6,11H2 |
InChI-Schlüssel |
BUCSXHXFEOTOCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CNC3=C2C=CC(=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


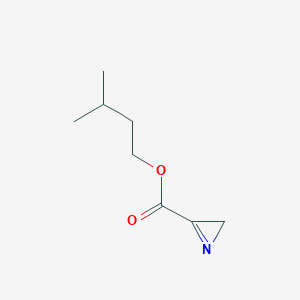
![4-Ethoxy-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11919887.png)
